5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of chloro and methyl substituents on the phenyl rings enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methylbenzonitrile with 3-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butyl derivatives.
Scientific Research Applications
5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound with a similar heterocyclic ring structure.
5-(2-chloro-4-methylphenyl)-1,2,4-triazole: A structurally related compound with a triazole ring instead of an oxadiazole ring.
5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,3,4-oxadiazole: An isomer with different positioning of nitrogen atoms.
Uniqueness
5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and methyl groups enhance its reactivity and potential for various applications, distinguishing it from other oxadiazole derivatives.
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-3-5-12(8-10)15-18-16(20-19-15)13-7-6-11(2)9-14(13)17/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLWOXGQPCWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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